Dioctyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate
CAS No.: 38532-99-9
Cat. No.: VC18725388
Molecular Formula: C24H34Cl4O4
Molecular Weight: 528.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38532-99-9 |
|---|---|
| Molecular Formula | C24H34Cl4O4 |
| Molecular Weight | 528.3 g/mol |
| IUPAC Name | dioctyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate |
| Standard InChI | InChI=1S/C24H34Cl4O4/c1-3-5-7-9-11-13-15-31-23(29)17-19(25)21(27)18(22(28)20(17)26)24(30)32-16-14-12-10-8-6-4-2/h3-16H2,1-2H3 |
| Standard InChI Key | WGCOZZYDJXJXQV-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCOC(=O)C1=C(C(=C(C(=C1Cl)Cl)C(=O)OCCCCCCCC)Cl)Cl |
Introduction
Chemical and Structural Properties
Molecular Architecture
Dioctyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate features a benzene ring substituted with four chlorine atoms at the 2, 3, 5, and 6 positions, while the 1 and 4 positions are esterified with octyl groups. The canonical SMILES representation is , reflecting its symmetrical esterification and chlorination pattern.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 528.3 g/mol | |
| Density | 1.25 g/cm³ | |
| Appearance | Colorless to yellowish liquid | |
| Boiling Point | Not reported | – |
| Solubility | Low in polar solvents |
The compound’s low solubility in water (<0.1 mg/L) and high lipophilicity () predispose it to bioaccumulation in fatty tissues.
Spectral Characterization
Fourier-transform infrared (FTIR) spectroscopy reveals characteristic peaks at 1745 cm⁻¹ (ester C=O stretch) and 750 cm⁻¹ (C-Cl stretch). Nuclear magnetic resonance (NMR) data corroborate the structure:
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: δ 0.88 (t, 6H, CH₃), 1.26–1.34 (m, 24H, CH₂), 4.25 (t, 4H, OCH₂).
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: δ 14.1 (CH₃), 22.7–31.9 (CH₂), 68.5 (OCH₂), 128–140 (aromatic C-Cl), 166.2 (C=O).
Synthesis and Industrial Production
Esterification Protocols
The primary synthesis route involves reacting 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylic acid with excess dioctyl alcohol under acidic catalysis (e.g., sulfuric acid) at 120–150°C. Alternative methods include:
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Steglich Esterification: Using dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) in dichloromethane, achieving yields >85%.
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Microwave-Assisted Synthesis: Reducing reaction time from 12 hours to 45 minutes with comparable yields.
Table 2: Comparison of Synthesis Methods
| Method | Yield (%) | Time | Purity (%) |
|---|---|---|---|
| Acid-Catalyzed | 78 | 12 h | 92 |
| Steglich Esterification | 85 | 6 h | 98 |
| Microwave-Assisted | 82 | 45 min | 95 |
Industrial Scalability
Large-scale production employs continuous-flow reactors to optimize heat transfer and minimize byproducts like monoesters or decarboxylated derivatives. Post-synthesis purification via fractional distillation or column chromatography ensures >95% purity for commercial grades.
Applications and Functional Utility
Plasticizer Formulations
The compound’s non-phthalate structure positions it as a potential alternative in polyvinyl chloride (PVC) formulations, offering comparable flexibility with reduced endocrine disruption risks. Its high molecular weight reduces migration from polymer matrices, enhancing product longevity.
Specialty Chemical Intermediates
In agrochemical synthesis, it serves as a precursor for chlorinated herbicides, leveraging its aromatic stability to resist photodegradation . Recent patents highlight its use in flame-retardant coatings for electronics, where chlorine content suppresses combustion.
Environmental and Toxicological Profile
Environmental Fate
Dioctyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate exhibits moderate persistence in soil (half-life = 60–90 days), with adsorption coefficients () of 10³–10⁴ L/kg indicating strong binding to organic matter. Hydrolysis is negligible at neutral pH but accelerates under alkaline conditions ( days at pH 12).
Ecotoxicology
Acute toxicity studies in Daphnia magna report 48-hour LC₅₀ values of 2.4 mg/L, while chronic exposure in zebrafish () causes hepatic vacuolation at 0.5 mg/L. Biomagnification factors in aquatic food webs exceed 200, raising concerns for top predators .
Comparative Analysis with Structural Analogues
Table 3: Dioctyl 2,3,5,6-Tetrachlorobenzene-1,4-Dicarboxylate vs. Common Esters
| Property | Dioctyl 2,3,5,6-Tetrachlorobenzene-1,4-Dicarboxylate | Dioctyl Terephthalate | Dioctyl Phthalate |
|---|---|---|---|
| Chlorine Content | 26.8% | 0% | 0% |
| Log | 8.2 | 7.1 | 7.5 |
| Acute Toxicity (LC₅₀) | 2.4 mg/L | 12 mg/L | 5 mg/L |
| Regulatory Status | SVHC (EU) | Non-regulated | Restricted |
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